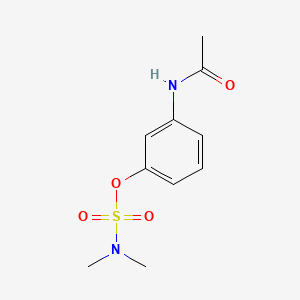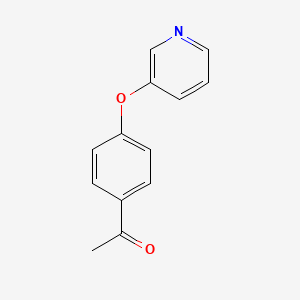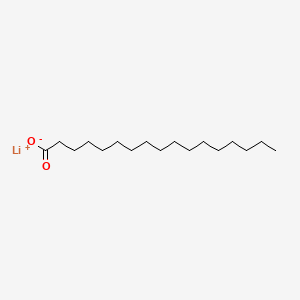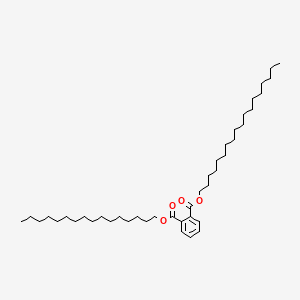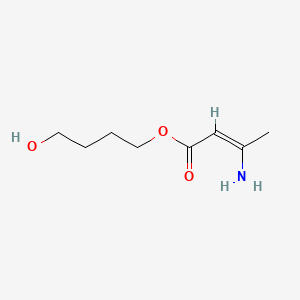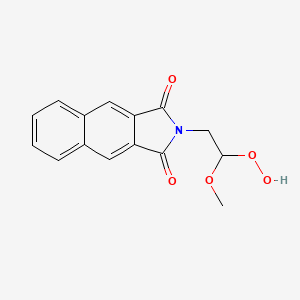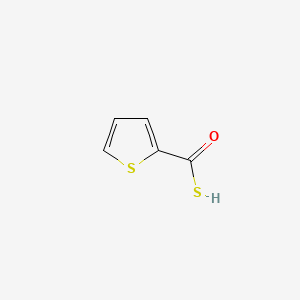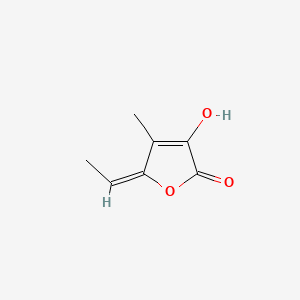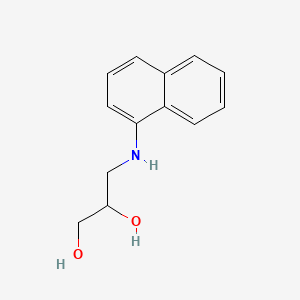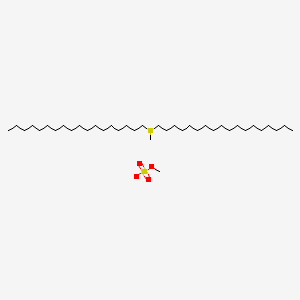
Methyldioctadecylsulphonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldioctadecylsulphonium methyl sulphate is a chemical compound with the molecular formula C38H80O4S2 and a molar mass of 665.1694 g/mol . It is a quaternary ammonium compound, often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyldioctadecylsulphonium methyl sulphate typically involves the reaction of dioctadecyl sulphide with methyl sulphate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyldioctadecylsulphonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in an aprotic solvent like acetonitrile.
Major Products Formed
Oxidation: Sulphoxide or sulphone derivatives.
Reduction: Sulphide derivatives.
Substitution: Quaternary ammonium salts with different substituents.
Scientific Research Applications
Methyldioctadecylsulphonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents
Mechanism of Action
The mechanism of action of methyldioctadecylsulphonium methyl sulphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium chloride
- Tetraethylammonium bromide
- Tetrabutylammonium iodide
Uniqueness
Methyldioctadecylsulphonium methyl sulphate is unique due to its long alkyl chains, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions .
Properties
CAS No. |
28997-77-5 |
|---|---|
Molecular Formula |
C38H80O4S2 |
Molecular Weight |
665.2 g/mol |
IUPAC Name |
methyl(dioctadecyl)sulfanium;methyl sulfate |
InChI |
InChI=1S/C37H77S.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-37H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
YATGAWSIOSIDAB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[S+](C)CCCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


